methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 832089-61-9
VCID: VC5760485
InChI: InChI=1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3
SMILES: CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C
Molecular Formula: C13H14O3
Molecular Weight: 218.252

methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 832089-61-9

Cat. No.: VC5760485

Molecular Formula: C13H14O3

Molecular Weight: 218.252

* For research use only. Not for human or veterinary use.

methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate - 832089-61-9

Specification

CAS No. 832089-61-9
Molecular Formula C13H14O3
Molecular Weight 218.252
IUPAC Name methyl 2,2-dimethyl-3-oxo-1H-indene-1-carboxylate
Standard InChI InChI=1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3
Standard InChI Key RPMBVQRHROMPEA-UHFFFAOYSA-N
SMILES CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure (Fig. 1) comprises a bicyclic indene core with two methyl groups at the 2-position, a ketone at position 3, and a methyl ester at position 1. Key structural identifiers include:

  • Molecular Formula: C₁₃H₁₄O₃

  • SMILES: CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C

  • InChIKey: RPMBVQRHROMPEA-UHFFFAOYSA-N

The planar indene system and electron-withdrawing ketone/ester groups create regions of electrophilicity, enabling diverse reactivity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation (Table 1) :

Table 1: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺219.10158147.4
[M+Na]⁺241.08352159.2
[M-H]⁻217.08702148.7

Synthesis and Preparation

Synthetic Routes

While no direct synthesis for this compound is documented, analogous methods for methyl indanone carboxylates suggest feasible pathways. For example, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7) is synthesized via base-mediated condensation of 1-indanone with dimethyl carbonate in tetrahydrofuran (THF) under inert conditions . Adapting this approach, the target compound could hypothetically be prepared by:

  • Alkylation of 1-Indanone: Introducing methyl groups at the 2-position via Friedel-Crafts alkylation or Grignard addition.

  • Esterification: Reacting the resulting dihydroxy intermediate with methyl chloroformate.

  • Oxidation: Converting secondary alcohols to ketones using oxidizing agents like PCC (pyridinium chlorochromate).

Key Reaction Conditions:

  • Temperature: 20–80°C

  • Solvent: THF or DCM

  • Catalysts: NaH or Lewis acids (e.g., AlCl₃)

Physical and Chemical Properties

Stability and Reactivity

The compound’s stability is influenced by its ester and ketone functionalities:

  • Hydrolytic Sensitivity: The methyl ester may undergo hydrolysis under acidic/basic conditions to yield carboxylic acids.

  • Ketone Reactivity: Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction to secondary alcohols.

Spectral Data

  • IR Spectroscopy: Expected peaks include C=O stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-O-C stretches (~1250 cm⁻¹).

  • NMR:

    • ¹H NMR: Methyl ester protons (~δ 3.7 ppm), aromatic protons (δ 6.5–7.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ ~168 ppm for ester, ~200 ppm for ketone) .

Research Gaps and Future Directions

Despite its promising structure, experimental data on methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate remain sparse. Priority research areas include:

  • Synthetic Optimization: Developing scalable, high-yield routes.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity.

  • Computational Modeling: Predicting drug-likeness and target interactions.

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